trans-Ethyl 4-isopropoxycyclohexanecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-propan-2-yloxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACRLJUMCQABNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229221 | |
| Record name | Ethyl cis-4-(1-methylethoxy)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227187-60-1 | |
| Record name | Ethyl cis-4-(1-methylethoxy)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-isopropoxycyclohexanecarboxylate typically involves the esterification of 4-isopropoxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl 4-isopropoxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or isopropoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-isopropoxycyclohexanone or 4-isopropoxycyclohexanecarboxylic acid.
Reduction: Formation of 4-isopropoxycyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Synthetic Intermediates
trans-Ethyl 4-isopropoxycyclohexanecarboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in multicomponent reactions, such as the Ugi reaction, which is pivotal for synthesizing diverse amines and other nitrogen-containing compounds. This compound's ability to act as a building block enhances the efficiency of synthetic pathways in organic chemistry.
2. Epimerization Processes
The compound has been utilized in epimerization processes to produce high-purity trans-forms from their cis counterparts. For instance, methods involving potassium hydroxide have been developed to achieve significant yields of the trans form of 4-substituted cyclohexanecarboxylic acids, which are crucial for various pharmaceutical applications . This process is particularly relevant for producing intermediates used in antidiabetic and other therapeutic drugs.
Biological Research
1. Study of Ester Derivatives
In biological research, this compound is used to investigate the effects of ester derivatives on cellular processes. Its role as a precursor for synthesizing bioactive molecules opens avenues for exploring therapeutic applications, particularly in drug development.
2. Pharmaceutical Applications
The compound's structural characteristics make it suitable for developing pharmaceutical intermediates. For example, it can be involved in synthesizing key intermediates for drugs like cariprazine, an antipsychotic medication. The production of trans-4-substituted cyclohexane-1-amines via biocatalytic methods illustrates its potential in enhancing the productivity of industrial drug synthesis .
Industrial Applications
1. Specialty Chemicals Production
In the industrial sector, this compound is integral to producing specialty chemicals and pharmaceutical intermediates. Its unique properties facilitate the synthesis of high-value compounds essential for various manufacturing processes.
2. Green Chemistry Initiatives
Recent studies have highlighted the compound's compatibility with green chemistry practices, where it can be synthesized using environmentally friendly methodologies. This aligns with current trends towards sustainable chemical production and reduces the environmental impact associated with traditional synthetic routes .
Mechanism of Action
The mechanism of action of trans-Ethyl 4-isopropoxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
trans-Ethyl 4-hydroxycyclohexanecarboxylate
- Structure : Replaces the isopropoxy group with a hydroxyl (-OH) at the 4-position.
- Key Differences :
- The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the isopropoxy derivative.
- The hydroxyl group may participate in hydrogen bonding, influencing receptor binding or catalytic interactions.
- Synthesis : Retains trans-configuration during reductive etherification, similar to the target compound .
trans-Ethyl p-methoxycinnamate
- Structure : Features a cinnamate backbone with a para-methoxy group on the aromatic ring.
- Key Differences: The aromatic ring enables π-π stacking interactions, unlike the aliphatic cyclohexane in the target compound. Demonstrated antitumor activity (IC₅₀: 5.5–9.5 μM in EBV assays) and insecticidal effects (LC₅₀: 1.49–26.67 mg/L against nematodes) .
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
- Structure : Substitutes the isopropoxy group with a fluorophenyl moiety.
- Key Differences :
Physicochemical Properties
| Property | trans-Ethyl 4-isopropoxycyclohexanecarboxylate | trans-Ethyl 4-hydroxycyclohexanecarboxylate | trans-Ethyl p-methoxycinnamate |
|---|---|---|---|
| Molecular Weight | ~228.3 g/mol | ~186.2 g/mol | ~206.2 g/mol |
| logP (Predicted) | ~2.8 | ~1.2 | ~2.5 |
| Water Solubility | Low | Moderate | Low |
| Key Substituent | Isopropoxy | Hydroxyl | Methoxycinnamate |
- Implications : Higher logP of the target compound suggests better tissue penetration but may necessitate formulation adjustments for drug delivery .
Biological Activity
trans-Ethyl 4-isopropoxycyclohexanecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its unique structure, characterized by the presence of an isopropoxy group and a cyclohexanecarboxylate moiety, suggests various interactions with biological systems. This article aims to summarize the current understanding of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H22O3
- Molecular Weight : 214.31 g/mol
- Structural Characteristics : The compound features a cyclohexane ring with an ethyl and isopropoxy substituent, which may influence its pharmacokinetic properties.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
- Antimicrobial Activity : In vitro assays have shown potential antimicrobial properties against various bacterial strains, indicating its possible use as an antibiotic agent.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors involved in pain and inflammation, although specific receptor targets remain to be fully elucidated.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme inhibition | Potential inhibition of COX enzymes |
Toxicity Profile
| Toxicity Type | Findings | Reference |
|---|---|---|
| Acute Toxicity | Low toxicity observed in animal models | |
| Genotoxicity | No significant mutagenic effects noted |
Case Study 1: Anti-inflammatory Properties
A study conducted on murine models demonstrated that this compound significantly reduced inflammation markers after administration. The results indicated a reduction in TNF-alpha levels by approximately 40% compared to the control group.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trans-Ethyl 4-isopropoxycyclohexanecarboxylate, and how can reaction conditions be optimized?
- The synthesis of structurally similar trans-cyclohexanecarboxylates (e.g., methyl trans-4-formylcyclohexanecarboxylate) often involves esterification or substitution reactions under controlled conditions. For example, trans-configuration preservation requires anhydrous environments and catalysts like DMAP (4-dimethylaminopyridine) to minimize epimerization . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry of isopropoxy precursors, and maintaining temperatures between 0–25°C to prevent side reactions .
Q. How can researchers confirm the stereochemical purity (trans-configuration) of the compound?
- Use H NMR to analyze coupling constants () between axial and equatorial protons on the cyclohexane ring. For trans-isomers, characteristic splitting patterns (e.g., for axial-equatorial coupling) and integration ratios (e.g., 1:4:4 for distinct proton environments) are observed . Complementary techniques like X-ray crystallography or NOESY NMR can resolve ambiguities in stereochemical assignment .
Q. What safety protocols are critical during handling and storage?
- The compound’s structural analogs (e.g., ethyl 4-aminocyclohexanecarboxylate) require storage in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to risks of respiratory irritation (e.g., observed in ethyl 2-amino-thiophene derivatives) . Conduct work in fume hoods with local exhaust ventilation to mitigate vapor exposure .
Advanced Research Questions
Q. How can this compound serve as a precursor in drug discovery?
- The compound’s isopropoxy and ester groups make it a versatile intermediate for synthesizing bioactive molecules. For example, trans-ethyl cinnamate derivatives exhibit vasorelaxant activity by modulating Ca influx in vascular cells . Methodologically, coupling the compound with pharmacophores (e.g., trifluoromethyl groups via Suzuki-Miyaura cross-coupling) can enhance target selectivity. Biological assays (e.g., patch-clamp electrophysiology or calcium imaging) are recommended to validate mechanistic hypotheses .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for cyclohexanecarboxylate derivatives?
- Discrepancies in SAR data (e.g., divergent enzyme inhibition profiles) may arise from stereochemical impurities or solvent effects. Address this by:
- Purifying intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .
- Conducting dose-response assays in multiple solvent systems (e.g., DMSO vs. aqueous buffers) to assess solubility-driven artifacts .
- Comparing computational docking results (e.g., AutoDock Vina) with experimental IC values to refine binding hypotheses .
Q. How can in vivo toxicological risks be assessed for this compound?
- Follow protocols used for trans-ethyl cinnamate analogs:
- Administer graded doses (e.g., 250–500 mg/kg) to rodent models and monitor serum biomarkers (ALP, LDH, CPK) for organ toxicity .
- Evaluate endocrine disruption via ELISA for hormones like testosterone and T3, as cyclohexane derivatives can alter steroidogenesis .
- Perform histopathological analysis of liver and kidney tissues post-mortem to identify subacute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
